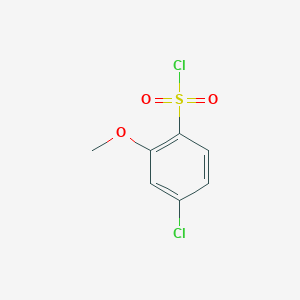

4-Chloro-2-methoxybenzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-Chloro-2-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and is often utilized as an intermediate in the preparation of other chemical substances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically conducted in a continuous flow reactor to ensure efficient production and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran (THF)

Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acids: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions

4-Chloro-2-methoxybenzene-1-sulfonyl chloride serves as an essential reagent in cross-coupling reactions, particularly Suzuki and Stille reactions. These reactions are vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals. For instance, Wei et al. (2016) demonstrated its utility in coupling reactions involving boronic acids, yielding various biaryl compounds with good efficiency .

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| Suzuki | p-Tolylboronic Acid | 52 | Wei et al. (2016) |

| Stille | Sodium 4-chlorobenzenesulfinate | 80 | Forgione & Ortigies (2017) |

Pharmaceutical Applications

Intermediate for Drug Synthesis

This compound is frequently employed as an intermediate in the synthesis of various pharmaceutical agents. Its sulfonyl chloride functionality allows for the introduction of sulfonamide groups into drug candidates, which can enhance their pharmacological properties. For example, it has been used in synthesizing sulfonamide antibiotics and anti-inflammatory drugs.

Case Study: Synthesis of Sulfonamide Antibiotics

In a study conducted by researchers at the University of Rennes, the compound was utilized to synthesize a series of sulfonamide antibiotics through nucleophilic substitution reactions. The resulting compounds exhibited significant antibacterial activity against various pathogens, demonstrating the compound's relevance in medicinal chemistry .

Material Science

Production of Polymers

this compound is also crucial in polymer chemistry, particularly in the synthesis of polysulfone resins. These materials are known for their excellent thermal stability and mechanical properties. The production process involves reacting this sulfonyl chloride with bisphenol A derivatives, leading to high-performance polymers suitable for applications in aerospace and automotive industries.

Table 2: Properties of Polysulfone Resins Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >200 °C |

| Mechanical Strength | High |

| Solubility | Soluble in polar solvents |

Environmental Applications

Role in Environmental Chemistry

The compound has been explored for its potential applications in environmental chemistry, particularly in the degradation of pollutants. Its ability to form stable complexes with heavy metals makes it a candidate for remediation processes.

Wirkmechanismus

The mechanism of action of 4-chloro-2-methoxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound readily reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and synthetic applications .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-methoxybenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:

4-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

2-Bromo-4-chloro-5-methoxybenzene-1-sulfonyl chloride: Contains a bromine substituent, which can influence its reactivity and selectivity in chemical reactions.

The presence of the chlorine substituent in this compound enhances its electrophilicity and reactivity compared to its non-chlorinated counterparts .

Biologische Aktivität

4-Chloro-2-methoxybenzene-1-sulfonyl chloride, also known as 4-chloro-2-methoxybenzenesulfonyl chloride, is an important sulfonyl chloride compound with various applications in biological and medicinal chemistry. Its unique chemical structure allows it to interact with biological molecules, making it a subject of interest for researchers studying enzyme inhibition, drug development, and synthetic organic chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 192.64 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity towards nucleophiles.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClO₂S |

| Molecular Weight | 192.64 g/mol |

| IUPAC Name | 4-chloro-2-methoxybenzenesulfonyl chloride |

| SMILES | ClC1=CC(=C(C=C1)S(=O)(=O)Cl)OC |

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in enzymes. This reactivity can lead to irreversible inhibition of enzyme activity, particularly in serine proteases and other enzymes with nucleophilic active sites. The sulfonyl chloride group can react with amino acids such as serine or cysteine, modifying their function and potentially leading to therapeutic effects or toxicity depending on the target enzyme .

Enzyme Inhibition

Research has shown that compounds like this compound can serve as potent inhibitors for various enzymes. For example, studies have indicated its effectiveness in inhibiting sulfonyl fluoride-sensitive enzymes, which are crucial in several biochemical pathways . The inhibition mechanism involves the formation of a stable covalent bond between the sulfonyl chloride and the enzyme's active site.

Case Studies

- Enzyme Inhibition Study : A study conducted by Wei et al. (2016) explored the use of sulfonyl chlorides in enzyme inhibition assays. The results indicated that compounds with similar structures exhibited significant inhibition against serine proteases, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .

- Anticancer Evaluation : In a comprehensive evaluation involving multiple tumor cell lines, related sulfonamide derivatives were tested for their cytotoxic effects. Although this compound was not directly evaluated, the findings provide insight into the potential efficacy of structurally related compounds in cancer therapy .

Research Findings

Recent findings highlight the importance of substituent groups on the benzene ring in modulating biological activity. For instance, electron-withdrawing groups can enhance the reactivity of sulfonyl chlorides towards nucleophiles, thereby increasing their inhibitory potential against target enzymes .

Eigenschaften

IUPAC Name |

4-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFZOSWXWRNSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612541-13-6 | |

| Record name | 4-chloro-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.